molecular formula C17H18FN3O5S B12487836 N~2~-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide

N~2~-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide

Cat. No.: B12487836
M. Wt: 395.4 g/mol
InChI Key: TVQCICWTKPTAEZ-UHFFFAOYSA-N
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Description

“N~2~-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide” is a synthetic organic compound that belongs to the class of sulfonyl amides. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Properties

Molecular Formula

C17H18FN3O5S

Molecular Weight

395.4 g/mol

IUPAC Name

2-(4-fluoro-N-methylsulfonylanilino)-N-(2-methyl-3-nitrophenyl)propanamide

InChI

InChI=1S/C17H18FN3O5S/c1-11-15(5-4-6-16(11)21(23)24)19-17(22)12(2)20(27(3,25)26)14-9-7-13(18)8-10-14/h4-10,12H,1-3H3,(H,19,22)

InChI Key

TVQCICWTKPTAEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C(C)N(C2=CC=C(C=C2)F)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~2~-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide” typically involves multi-step organic reactions. The process may start with the preparation of the core alaninamide structure, followed by the introduction of the 4-fluorophenyl, 2-methyl-3-nitrophenyl, and methylsulfonyl groups through various substitution reactions. Common reagents used in these steps include fluorobenzene, nitrobenzene derivatives, and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

“N~2~-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide” can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of “N~2~-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide” would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-chlorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide
  • N~2~-(4-bromophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide

Uniqueness

“N~2~-(4-fluorophenyl)-N-(2-methyl-3-nitrophenyl)-N~2~-(methylsulfonyl)alaninamide” is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity compared to its chloro and bromo analogs.

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